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molecular formula C19H20O5 B8347440 2-(4-Methoxyphenyl)-4,5,6-trimethoxyindan-3-one

2-(4-Methoxyphenyl)-4,5,6-trimethoxyindan-3-one

Cat. No. B8347440
M. Wt: 328.4 g/mol
InChI Key: XVJMKZINRLOIEF-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

A solution of the acid 33 (0.5 g, 1.4 mmol) in phosphorous oxychloride (5 mL, 53.4 mmol) was heated at reflux for 3 min. The dark red solution was poured onto crushed ice (about 30 g) and extracted with ether (50, 20, and 20 mL). The combined ether layer was dried over anhydrous sodium sulfate. Evaporation of the filtrate gave a gray solid. Recrystallization of this gray solid from ethyl acetate and hexane afforded pale gray crystals 0.32 g (69.6%): mp 104°-106° C.; IR (KBr) 3010, 2960, 1697, 1595, 1512, 1323, 1251, 1139 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ7.11 (d, 2H, J=8 Hz), 6.85 (d, 2H, J=8 Hz), 6.71 (s, 1H), 4.03 (s, 3H), 3.96 (s, 3H), 3.87 (s, 3H), 3.78 (s, 3H), 3.78 (m, 1H), 3.54 (m, 1 H), 3.10 (m, 1H); EIMS m/e 328 (M+, 98). Anal. (C19H20O5), C, H.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH2:13][C:14]2[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=2)[C:10]([OH:12])=O)=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:10](=[O:12])[C:19]3[C:14](=[CH:15][C:16]([O:24][CH3:25])=[C:17]([O:22][CH3:23])[C:18]=3[O:20][CH3:21])[CH2:13]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)O)CC1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
30 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 min
Duration
3 min
ADDITION
Type
ADDITION
Details
The dark red solution was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (50, 20, and 20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a gray solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of this gray solid from ethyl acetate and hexane afforded pale gray crystals 0.32 g (69.6%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1CC2=CC(=C(C(=C2C1=O)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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